4-Bromo-2-(oxetan-3-yloxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(oxetan-3-yloxy)aniline is an organic compound with the molecular formula C9H10BrNO2. It is characterized by the presence of a bromine atom, an oxetane ring, and an aniline group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(oxetan-3-yloxy)aniline typically involves the reaction of 4-bromoaniline with oxetane derivatives under specific conditions. One common method involves the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . The reaction conditions often include the use of a base such as potassium carbonate, a palladium catalyst, and a suitable solvent like ethanol or water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(oxetan-3-yloxy)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The aniline group can undergo oxidation to form nitroso or nitro derivatives, while reduction can lead to the formation of amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce nitroanilines.
Scientific Research Applications
4-Bromo-2-(oxetan-3-yloxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and agrochemicals
Mechanism of Action
The mechanism of action of 4-Bromo-2-(oxetan-3-yloxy)aniline involves its interaction with specific molecular targets and pathways. The bromine atom and oxetane ring contribute to its reactivity and binding affinity with various biological molecules. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
4-Bromoaniline: Similar in structure but lacks the oxetane ring, making it less reactive in certain chemical reactions.
4-Bromo-3-(oxetan-3-yl)aniline: Similar but with a different substitution pattern on the benzene ring, leading to different reactivity and applications.
Uniqueness
4-Bromo-2-(oxetan-3-yloxy)aniline is unique due to the presence of both the bromine atom and the oxetane ring, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H10BrNO2 |
---|---|
Molecular Weight |
244.08 g/mol |
IUPAC Name |
4-bromo-2-(oxetan-3-yloxy)aniline |
InChI |
InChI=1S/C9H10BrNO2/c10-6-1-2-8(11)9(3-6)13-7-4-12-5-7/h1-3,7H,4-5,11H2 |
InChI Key |
RRJAHFXKXIDZLC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)OC2=C(C=CC(=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.